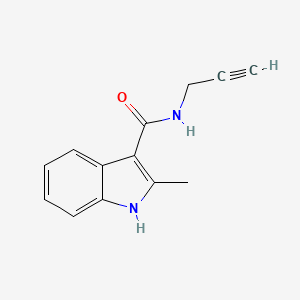
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide, also known as CCPA, is a selective adenosine A1 receptor agonist. It has been extensively studied for its potential use in the treatment of various medical conditions, including cardiovascular diseases, neurological disorders, and cancer.
Mécanisme D'action
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide selectively activates the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which results in a reduction in cellular excitability and a decrease in the release of neurotransmitters and hormones. This mechanism of action is responsible for the cardioprotective and neuroprotective effects of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide.
Biochemical and Physiological Effects:
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has also been shown to reduce myocardial ischemia and reperfusion injury by reducing infarct size and improving cardiac function. Additionally, 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide is its high selectivity for the adenosine A1 receptor, which allows for targeted activation of this receptor without affecting other receptors in the body. This makes 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide a useful tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes. However, one limitation of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide. One area of interest is the potential use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in the treatment of cardiovascular diseases, such as myocardial infarction and heart failure. Another area of interest is the potential use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide as a tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide involves the reaction between 5-chloro-2-hydroxybenzoyl chloride and N-cyclopentyl-N-methylglycine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in high purity and yield.
Applications De Recherche Scientifique
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have cardioprotective effects by reducing myocardial ischemia and reperfusion injury. 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-15(10-4-2-3-5-10)13(17)11-8-9(14)6-7-12(11)16/h6-8,10,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXUUSVNNPVQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

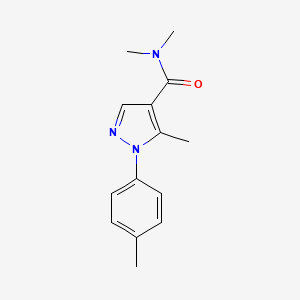
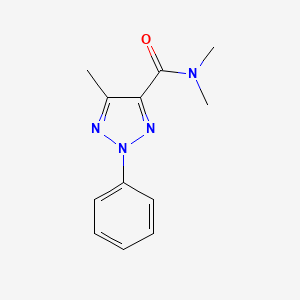

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
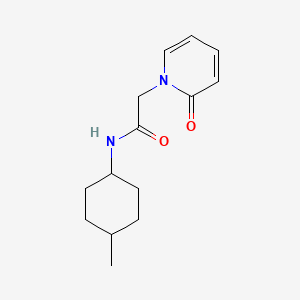
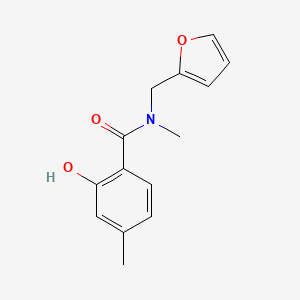
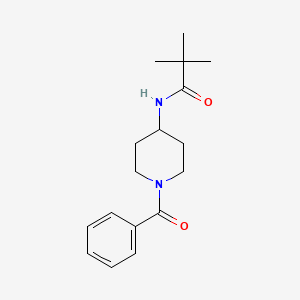
![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)
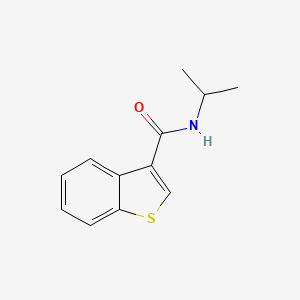
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

